molecular formula C17H24N4O2S B2947351 1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one CAS No. 2361748-78-7

1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2947351
CAS No.: 2361748-78-7
M. Wt: 348.47
InChI Key: XPZCXARHVKNVHU-UHFFFAOYSA-N
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Description

1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound that features a thiazole ring, a diazepane ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone. The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone. The diazepane ring is often synthesized via a ring-closing reaction involving a diamine and a dihaloalkane. The final step involves the coupling of the thiazole-diazepane intermediate with a piperidine derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing the formation of by-products. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace a leaving group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products:

    Oxidation: Corresponding oxides and ketones

    Reduction: Saturated derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may interact with metal ions or active sites of enzymes, while the diazepane and piperidine rings may enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}but-2-en-1-one
  • 1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}pent-2-en-1-one

Uniqueness: 1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is unique due to its specific combination of thiazole, diazepane, and piperidine rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-2-15(22)19-9-4-14(5-10-19)16(23)20-7-3-8-21(12-11-20)17-18-6-13-24-17/h2,6,13-14H,1,3-5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZCXARHVKNVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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